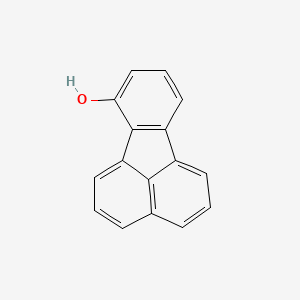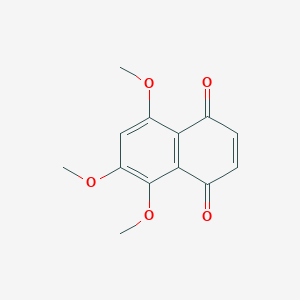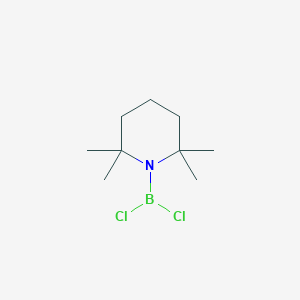
Dichloro(2,2,6,6-tetramethylpiperidino)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(2,2,6,6-tetramethylpiperidino)borane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a boron atom bonded to two chlorine atoms and a 2,2,6,6-tetramethylpiperidino group. Its structure imparts significant steric hindrance, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(2,2,6,6-tetramethylpiperidino)borane typically involves the reaction of 2,2,6,6-tetramethylpiperidine with boron trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-chlorine bonds. The general reaction scheme is as follows:
2,2,6,6-Tetramethylpiperidine+BCl3→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a controlled environment to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Dichloro(2,2,6,6-tetramethylpiperidino)borane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkoxides or amines.
Reduction Reactions: The compound can act as a reducing agent in certain organic transformations.
Complexation Reactions: It can form complexes with other Lewis bases due to the presence of the boron atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Complexation Reactions: These reactions often involve the use of ligands like phosphines or nitrogen-containing compounds.
Major Products Formed
Substitution Reactions: Products include alkoxyboranes, aminoboranes, and thioboranes.
Reduction Reactions: Reduced organic compounds, such as alcohols or amines.
Complexation Reactions: Stable boron-ligand complexes.
Scientific Research Applications
Dichloro(2,2,6,6-tetramethylpiperidino)borane has found applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with biologically active molecules.
Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics.
Mechanism of Action
The mechanism of action of Dichloro(2,2,6,6-tetramethylpiperidino)borane involves its ability to act as a Lewis acid, accepting electron pairs from Lewis bases. This property allows it to participate in various chemical reactions, including complexation and catalysis. The steric hindrance provided by the 2,2,6,6-tetramethylpiperidino group enhances its selectivity and reactivity in these processes.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of Dichloro(2,2,6,6-tetramethylpiperidino)borane.
Lithium Tetramethylpiperidide: A strong base derived from 2,2,6,6-tetramethylpiperidine.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A stable free radical used in oxidation reactions.
Uniqueness
This compound is unique due to its combination of steric hindrance and boron reactivity. This makes it a valuable reagent in selective organic transformations and complexation reactions, distinguishing it from other boron-containing compounds.
Properties
CAS No. |
79855-29-1 |
|---|---|
Molecular Formula |
C9H18BCl2N |
Molecular Weight |
221.96 g/mol |
IUPAC Name |
dichloro-(2,2,6,6-tetramethylpiperidin-1-yl)borane |
InChI |
InChI=1S/C9H18BCl2N/c1-8(2)6-5-7-9(3,4)13(8)10(11)12/h5-7H2,1-4H3 |
InChI Key |
KOQKPBPRWNAPJT-UHFFFAOYSA-N |
Canonical SMILES |
B(N1C(CCCC1(C)C)(C)C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


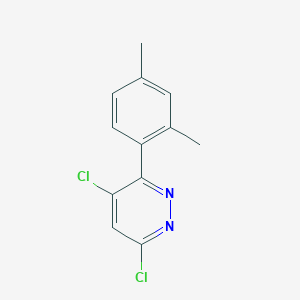
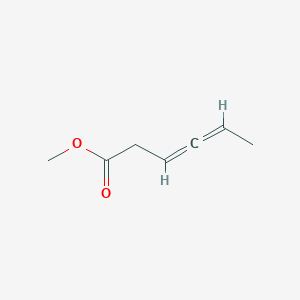
![7-Methyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14416158.png)
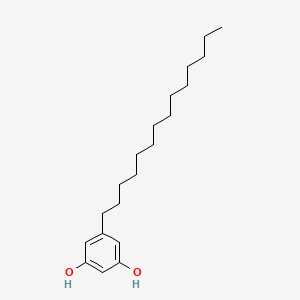
![2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dimethyl-1H-indol-2-yl]-2-oxoacetamide](/img/structure/B14416164.png)
![Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]-](/img/structure/B14416166.png)

![Ethyl {[(benzyloxy)carbonyl]imino}acetate](/img/structure/B14416171.png)
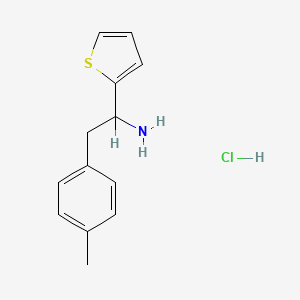
![1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one](/img/structure/B14416175.png)
![2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide](/img/structure/B14416176.png)
